

A Comprehensive Technical Guide to the Synthesis of 4-lodopyrazole

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Compound of Interest

Compound Name: 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the primary synthetic methodologies for obtaining 4-iodopyrazole, a valuable building block in medicinal chemistry and drug development.[1] The strategic introduction of an iodine atom at the C4 position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions.[1] This document outlines the core synthetic strategies, provides detailed experimental protocols for key methods, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Core Synthetic Strategies

The synthesis of 4-iodopyrazole can be broadly categorized into three main approaches:

- Direct Iodination of Pyrazole: This is the most straightforward method, involving the
 electrophilic substitution of a hydrogen atom at the C4 position of the pyrazole ring with an
 iodine species. Various iodinating agents and reaction conditions have been developed to
 achieve this transformation with high regioselectivity and efficiency.[2]
- Synthesis from Substituted Pyrazoles: This strategy utilizes pre-functionalized pyrazoles as starting materials. A notable example is the Sandmeyer reaction, which converts a 4-aminopyrazole into the corresponding 4-iodopyrazole via a diazonium salt intermediate.[3]



 Cyclization Reactions: In this approach, the pyrazole ring is constructed and iodinated in a single synthetic sequence. This can be achieved through the cyclization of appropriately substituted precursors, such as α,β-alkynic hydrazones, in the presence of an iodine source.
 [4][5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for various methods of 4-iodopyrazole synthesis, allowing for a direct comparison of their efficiencies.



| Synthes is Method | Starting Material | Reagent s | Solvent | Reactio n Time | Temper ature | Yield (%) | Referen ce |
|---------------------------------------|----------------------------------|------------------------|--|-------------------|-----------------|----------------------------|---------------|
| Direct lodinatio n | 1-Aryl-3- CF3- pyrazole | I2, CAN | MeCN | 16 h | Reflux | 81 | [6] |
| Direct lodinatio n | 1-Aryl-3- CF3- pyrazole | NIS, TFA | Acetic Acid | Overnigh t | 80 °C | 36 | [6][7] |
| Direct Iodinatio n | 1- Methylpy razole | I2, H2O2 | Water | 1-12 h | 50-100 °C | >85 | [8] |
| Direct Iodinatio n | Pyrazole | I2, H2O2 | Water | - | 80 °C | 85.6 | [8] |
| Electroch emical lodinatio n | Pyrazole | KI | H ₂ O- CHCl ₃ | - | 30 °C | 57-60 | [9] |
| Electroch emical lodinatio n | 3,5- Dimethyl pyrazole | KI | H ₂ O- CHCl ₃ | - | 30 °C | 86 | [9] |
| Cyclizatio n | α,β- Alkynic Hydrazon e | I₂, NaHCO₃ | - | 3 h | 80 °C | Good to Excellent | [4][5] |
| Sandmey er Reaction | 3,5- Dimethox yaniline | NaNO2, H2SO4, KI | - | - | - | 75 (for iodinated aniline) | [3] |

Experimental Protocols



This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Direct Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This procedure is adapted from the synthesis of 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles. [6]

Materials:

- 1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol)
- Iodine (I₂) (1.3 equiv.)
- Ceric Ammonium Nitrate (CAN) (1.1 equiv.)
- Acetonitrile (MeCN)

Procedure:

- To a solution of the starting pyrazole (1.0 mmol) in acetonitrile, add iodine (1.3 equiv.) and ceric ammonium nitrate (1.1 equiv.).
- Heat the reaction mixture to reflux and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup.
- Purify the crude product by filtration through a short column chromatography column to yield the desired 4-iodopyrazole.

Protocol 2: Direct Iodination using N-Iodosuccinimide (NIS)



This general procedure is suitable for the iodination of certain pyrazole derivatives.[7]

Materials:

- Pyrazole derivative (1.0 mmol)
- N-lodosuccinimide (NIS) (1.5 mmol)
- Trifluoroacetic acid (TFA) (1 mL)
- Glacial acetic acid (1 mL)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL).
- Add a solution of NIS (1.5 mmol) in TFA (1 mL) to the pyrazole solution.
- Heat the resulting mixture overnight at 80 °C.
- Cool the solution to room temperature and dilute with DCM (60 mL).
- Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).
- Separate the organic layer, dry over Na₂SO₄, and remove the solvent in vacuo.
- Purify the product by column chromatography.

Protocol 3: Electrochemical Synthesis of 4-Iodopyrazole



This protocol describes a general method for the electrosynthesis of 4-iodopyrazoles.[9]

Experimental Setup:

- A diaphragm galvanostatic electrolysis cell with a Platinum (Pt) anode and a Copper (Cu) cathode.
- A two-phase system of aqueous potassium iodide (KI) and chloroform (CHCl₃) (7:3 ratio).

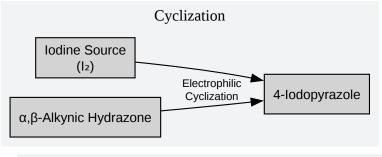
Procedure:

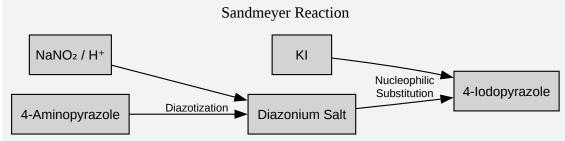
- Set up the electrolysis cell with the Pt anode and Cu cathode.
- Charge the cell with an aqueous solution of KI and the pyrazole starting material in a heterophase system with CHCl₃.
- Conduct the electrolysis under galvanostatic conditions at a current density of 7.5–15 mA/cm² and a temperature of 30 °C.
- Monitor the reaction for the consumption of the starting material.
- · Upon completion, separate the organic layer.
- Isolate and purify the 4-iodopyrazole product from the organic phase.

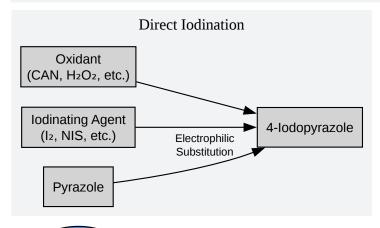
Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways for 4-iodopyrazole.





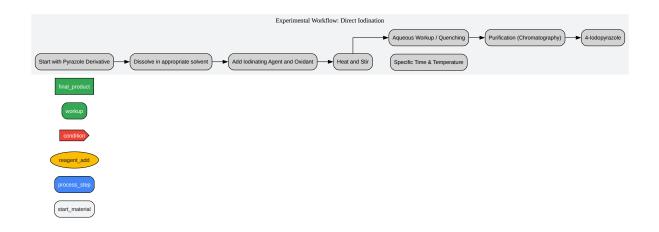






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